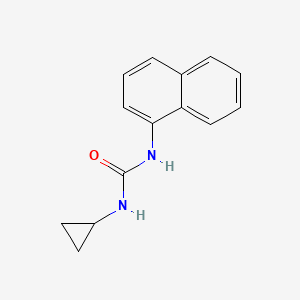![molecular formula C18H22ClN3O2 B4973834 3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4973834.png)
3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide, also known as CPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide acts as an inhibitor of protein synthesis by binding to the 5'-UTR of mRNA and blocking the initiation of translation. It has been shown to regulate the translation of various mRNAs, including those involved in synaptic plasticity, learning, and memory.
Biochemical and physiological effects:
3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the regulation of synaptic plasticity, learning, and memory. It has also been shown to play a role in the development of cancer and other diseases.
実験室実験の利点と制限
3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide has several advantages for lab experiments, including its high potency and selectivity. However, it also has some limitations, including its potential toxicity and the difficulty in synthesizing large quantities of the compound.
将来の方向性
Future research on 3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide could focus on the development of new drugs targeting various diseases, including cancer, neurological disorders, and other conditions. Additionally, further studies could investigate the potential use of 3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide as a diagnostic tool for various diseases. Finally, research could focus on the development of new synthesis methods for 3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide to improve its availability for scientific research.
合成法
3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide can be synthesized using various methods, including the reaction of 2-chlorobenzonitrile with methyl isoxazole-4-carboxylate, followed by the reaction of the resulting compound with 1-piperidin-2-yl-ethanamine. The final product is obtained by the purification of the crude product using column chromatography.
科学的研究の応用
3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide has been shown to play a critical role in synaptic plasticity, memory formation, and learning. In cancer research, 3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide has been identified as a potential target for the development of novel anti-cancer drugs. In drug discovery, 3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide has been used as a lead compound for the development of new drugs targeting various diseases.
特性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-piperidin-1-ylethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-13-16(17(21-24-13)14-7-3-4-8-15(14)19)18(23)20-9-12-22-10-5-2-6-11-22/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGVIQSSTDZTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-[2-(piperidin-1-yl)ethyl]-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4973757.png)
![5-(1-naphthyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4973763.png)
![N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4973765.png)

![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
![3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B4973785.png)
![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![3-(4-chlorophenyl)-2-ethyl-5,7-dimethyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4973819.png)



![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)
![3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4973862.png)